(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone

Catalog No.
S11196027
CAS No.
M.F
C16H16N2O6
M. Wt
332.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-...

Product Name

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(5-nitrofuran-2-yl)methanone

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c1-22-13-7-10-5-6-17(9-11(10)8-14(13)23-2)16(19)12-3-4-15(24-12)18(20)21/h3-4,7-8H,5-6,9H2,1-2H3

InChI Key

WZFXNESNLNHXKT-UHFFFAOYSA-N

solubility

>49.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CC=C(O3)[N+](=O)[O-])OC

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone is a synthetic organic molecule that features a complex structure combining an isoquinoline moiety with a nitrofuran group. This compound belongs to a class of derivatives that exhibit significant biological activities, making them of interest in medicinal chemistry and drug development. The presence of the methanone functional group and the dimethoxy substitutions on the isoquinoline ring enhance its chemical reactivity and potential pharmacological properties.

Involving this compound primarily include nucleophilic substitutions and electrophilic additions. The isoquinoline structure can undergo various transformations, such as:

  • Nucleophilic substitution: The electron-rich nitrogen atom in the isoquinoline can act as a nucleophile, facilitating reactions with electrophiles.
  • Electrophilic aromatic substitution: The aromatic nature of the isoquinoline allows for substitution reactions under appropriate conditions.
  • Reduction reactions: The nitro group in the furan can be reduced to an amine, altering the biological activity of the compound.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.

This compound has shown promising biological activities, particularly in:

  • Antimicrobial properties: Studies indicate that derivatives of isoquinolines often exhibit antibacterial and antifungal activities.
  • Anticancer effects: Some compounds with similar structures have been reported to inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective effects: Isoquinoline derivatives are known for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

The biological activity spectrum can be predicted using computational methods, which analyze structure-activity relationships to identify potential therapeutic applications .

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone typically involves multi-step organic reactions:

  • Formation of the isoquinoline core: This can be achieved through cyclization reactions involving appropriate precursors such as phenethylamines.
  • Introduction of functional groups: Dimethoxy groups can be introduced via methylation reactions using methyl iodide or similar reagents.
  • Coupling with nitrofuran: The final step often involves coupling the furan derivative with the isoquinoline using methods like cross-coupling reactions (e.g., Suzuki or Heck reactions) to form the target compound.

These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve desired molecular structures efficiently.

The applications of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone span various fields:

  • Pharmaceutical development: Due to its potential antimicrobial and anticancer properties, this compound could serve as a lead candidate for new drug formulations.
  • Biochemical research: It can be used as a tool compound to study biological pathways and mechanisms due to its unique structural features.
  • Agricultural chemistry: Compounds with similar structures may also have applications in developing new agrochemicals for pest control.

Interaction studies are critical for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular docking studies: These computational methods predict how well the compound binds to various receptors or enzymes, providing insights into its mechanism of action.
  • In vitro assays: Laboratory experiments assessing cell viability, enzyme inhibition, or receptor binding help elucidate the biological effects of the compound.

These studies are essential for determining the therapeutic potential and safety profile of new compounds.

Several compounds share structural similarities with (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone, including:

Compound NameStructure FeaturesBiological Activity
6-MethoxyisoquinolineIsoquinoline with one methoxy groupAntimicrobial
5-NitroindoleIndole with a nitro groupAnticancer
7-MethoxyisoquinolineIsoquinoline with methoxy at position 7Neuroprotective

Uniqueness

The uniqueness of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(5-nitrofuran-2-yl)methanone lies in its specific combination of functional groups and structural features that may enhance its bioactivity compared to other similar compounds. The presence of both methoxy groups and a nitrofuran moiety suggests a potentially synergistic effect on its biological activities.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Exact Mass

332.10083623 g/mol

Monoisotopic Mass

332.10083623 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-08-2024

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